2,4-Dichloro-5-(n-pentyl)pyrimidine
Description
2,4-Dichloro-5-(n-pentyl)pyrimidine is a halogenated pyrimidine derivative featuring a linear n-pentyl chain at the 5-position of the pyrimidine ring. The dichloro substituents at positions 2 and 4 enhance electrophilicity, enabling nucleophilic substitution reactions, while the n-pentyl group confers lipophilicity, influencing solubility and biological membrane permeability .
Properties
Molecular Formula |
C₉H₁₂Cl₂N₂ |
|---|---|
Molecular Weight |
219.11 |
Synonyms |
2,4-Dichloro-5-pentylpyrimidine |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Lipophilicity : The n-pentyl group confers higher logP (~3.5) compared to smaller substituents like iodomethyl (2.72) or trifluoromethyl (2.8), suggesting enhanced membrane permeability for drug design .
- Reactivity : Iodomethyl and chloromethyl derivatives (e.g., 2,4-dichloro-5-(chloromethyl)pyrimidine) exhibit higher electrophilicity, facilitating SN2 reactions with nucleophiles like amines or thiols .
- Electronic Effects : The trifluoromethyl group (CF₃) strongly withdraws electrons, polarizing the pyrimidine ring and directing substitution to specific positions .
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